![molecular formula C15H16N10 B6453339 7-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine CAS No. 2549018-37-1](/img/structure/B6453339.png)
7-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine” belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives . These compounds have been studied for their potential as CDK2 inhibitors, which makes them interesting for cancer treatment .
Synthesis Analysis
The synthesis of these compounds involves the design and creation of new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives . The process also includes the development of thioxo-pyrazolo[4,3-e][1,2,4]triazolo [1,5-c]pyrimidine compounds and the thioglycoside derivatives .Molecular Structure Analysis
The molecular structure of these compounds features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are key to the compound’s potential as a CDK2 inhibitor .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a series of coupling reactions and transformations . The exact details of these reactions would depend on the specific synthesis route chosen.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on their exact molecular structure. For example, the compound 1-(2-Thioxo-2,3-dihydro-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-2-(p-tolylamino)ethan-1-one has a melting point of 300–302 °C .Wirkmechanismus
Target of Action
The primary target of the compound “7-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine” is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, effectively halting the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. CDK2 is essential for the G1/S transition in the cell cycle. By inhibiting CDK2, the compound prevents the progression of the cell cycle, leading to cell cycle arrest . This can result in the induction of apoptosis within cancer cells .
Result of Action
The compound exhibits potent dual activity against cancer cell lines and CDK2 . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . The compound’s action results in significant alterations in cell cycle progression and the induction of apoptosis within cancer cells .
Vorteile Und Einschränkungen Für Laborexperimente
M6P has several advantages for lab experiments. It is relatively easy to synthesize and can be purified via silica gel column chromatography. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using M6P in lab experiments. It is toxic in high concentrations and can be harmful if ingested or inhaled. Additionally, it can be difficult to obtain in large quantities.
Zukünftige Richtungen
The potential applications of M6P are vast and there are many future directions that can be explored. One potential direction is the development of novel drugs and materials based on M6P. Additionally, further research can be done to explore the biochemical and physiological effects of M6P and its potential therapeutic applications. Another potential direction is the development of new synthesis methods for M6P and its derivatives. Finally, further research can be done to explore the potential applications of M6P in organic synthesis and metal complexation.
Synthesemethoden
M6P is synthesized via a three-step synthesis process. The first step involves the reaction of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with 1-methylpiperazine, which produces 4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl chloride. This is followed by the reaction of 4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl chloride with 7-methyl-6-purin-7-ol, which produces 7-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine. Finally, the product is purified via silica gel column chromatography.
Wissenschaftliche Forschungsanwendungen
M6P has been studied extensively for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as a ligand for metal complexes, and as a building block for the synthesis of various other compounds. It has also been used in the synthesis of new compounds for the development of novel drugs and materials. Additionally, M6P has been used as a model compound for studying the biological effects of purine derivatives.
Safety and Hazards
Eigenschaften
IUPAC Name |
7-methyl-6-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N10/c1-23-9-20-13-11(23)15(19-8-17-13)25-4-2-24(3-5-25)14-10-6-21-22-12(10)16-7-18-14/h6-9H,2-5H2,1H3,(H,16,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEWLSSUOSIGGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4C=NN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.